molecular formula C18H21N3O2 B2613211 N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034392-57-7

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2613211
CAS RN: 2034392-57-7
M. Wt: 311.385
InChI Key: MDQALCDBXOUYOB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, commonly known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It is a pyrrolidine derivative that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

  • Crystal Chemistry and Molecular Interactions :

    • Malone et al. (1997) investigated the crystal chemistry of N,N‘-diphenylisophthalamide and related compounds, highlighting the important intermolecular interactions through X-ray diffraction and molecular orbital calculations (Malone et al., 1997).
  • Polymer Synthesis and Characterization :

    • Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, demonstrating the potential of these compounds in polymer science (Faghihi & Mozaffari, 2008).
    • Choi and Jung (2004) prepared aromatic polyamides containing n-alkylphenylimide units, noting their enhanced thermal stability and excellent solubility (Choi & Jung, 2004).
  • Molecular Interaction Studies :

    • Shim et al. (2002) explored the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural aspects of these compounds (Shim et al., 2002).
  • Thermo-Responsive Materials :

    • Han et al. (2013) discovered that an aryl-substituted pyrrole derivative exhibits controllable fluorescence in the solid state, making it a potential candidate for temperature monitoring devices (Han et al., 2013).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQALCDBXOUYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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